N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide
Description
N-[5-(Tributylstannyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative characterized by a tributylstannyl (-Sn(C₄H₉)₃) substituent at the 5-position of the thiazole ring and an acetamide group at the 2-position. Organotin compounds like this are often employed in organic synthesis, particularly in Stille cross-coupling reactions, due to their ability to transfer the stannyl group to electrophilic partners .
Properties
IUPAC Name |
N-(5-tributylstannyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2OS.3C4H9.Sn/c1-4(8)7-5-6-2-3-9-5;3*1-3-4-2;/h2H,1H3,(H,6,7,8);3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZPVZFUMGIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586036 | |
| Record name | N-[5-(Tributylstannyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446286-45-9 | |
| Record name | N-[5-(Tributylstannyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stille Coupling-Mediated Approach
The most frequently referenced method involves late-stage installation of the tributylstannyl group via palladium-catalyzed cross-coupling:
Reaction Scheme
5-Bromo-2-acetamidothiazole + Tributyltin chloride → N-[5-(Tributylstannyl)-1,3-thiazol-2-yl]acetamide
Optimized Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Anhydrous DMF |
| Temperature | 80°C under N₂ atmosphere |
| Reaction Time | 12-18 hours |
| Yield | 68-72% (reported in analogous systems) |
This method benefits from commercial availability of 5-bromo-2-acetamidothiazole precursors. The patent EP1885716B1 demonstrates similar Stille couplings using 2-(tributylstannyl)thiophene to construct complex thiazole derivatives.
Direct Cyclization of Stannyl-Containing Precursors
Alternative approaches build the thiazole ring around pre-installed stannyl groups:
Hantzsch Thiazole Synthesis Variant
- Combine tributylstannylacetyl chloride with thioacetamide derivatives
- Cyclize under acidic conditions (HCl/EtOH)
- Acetylate the 2-amino group using acetic anhydride
Critical Considerations
- Requires strict temperature control (<0°C) to prevent stannyl group decomposition
- Limited by poor regiocontrol in stannylacetyl chloride synthesis
- Yields typically <50% due to competing side reactions
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Stille Coupling | High regioselectivity | Pd catalyst cost | Pilot-scale viable |
| Direct Cyclization | Fewer synthesis steps | Low yields, purity challenges | Lab-scale only |
Recent optimization efforts focus on replacing Pd catalysts with nickel-based systems to reduce costs, though this remains experimental for stannyl-thiazoles.
Purification and Characterization
Post-synthetic processing requires:
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1)
- Recrystallization : From dichloromethane/n-pentane at -20°C
- Analytical Verification :
Industrial Production Considerations
Current manufacturing practices (per supplier data):
- Batch Sizes : Typically 500 mg to 5 g batches
- Cost Drivers : Tributyltin reagents (≈60% of material costs)
- Purity Standards : ≥95% by HPLC (UV detection at 254 nm)
Chemical Reactions Analysis
Types of Reactions
N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide typically involves the introduction of a tributylstannyl group at the 5-position of a thiazole ring. This modification is crucial as it enhances the compound's lipophilicity and biological activity. The thiazole core is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.
Anti-Tubercular Properties
Research has indicated that thiazole derivatives exhibit significant anti-bacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study demonstrated that aminothiazoles, including those with similar structures to this compound, showed promising results with sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis . The compound's mechanism of action appears to be selective for mycobacterial species, which is advantageous for targeting tuberculosis without affecting other bacterial flora.
Kinase Inhibition
Another area of application for this compound is in the inhibition of specific kinases. Kinases play critical roles in various cellular processes, including cell proliferation and survival. The inhibition of kinases such as Rho-associated protein kinase (ROCK) has been linked to therapeutic effects in conditions like cancer, neurodegenerative diseases, and cardiovascular disorders . Compounds similar to this compound have shown potential in modulating these pathways, indicating its relevance in developing novel therapeutic agents.
Structure-Activity Relationship (SAR)
The SAR studies on thiazole derivatives have revealed that modifications at specific positions on the thiazole ring can significantly influence biological activity. For instance:
- C-2 Position : Substituents at this position can enhance lipophilicity and antibacterial activity.
- C-4 Position : The presence of specific aromatic groups at this position has been associated with increased selectivity for mycobacterial targets .
The incorporation of the tributylstannyl group at the 5-position not only improves solubility but may also facilitate interactions with biological targets through enhanced hydrophobic effects.
Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Anti-Tubercular Agent : Its efficacy against M. tuberculosis positions it as a candidate for further development in treating tuberculosis.
- Cancer Therapy : By inhibiting kinases involved in tumor progression and metastasis, this compound could contribute to cancer treatment strategies.
- Neuroprotection : Its potential effects on neurodegenerative pathways suggest applicability in treating conditions like Alzheimer's disease and multiple sclerosis .
Case Studies and Experimental Findings
Several studies have documented the efficacy of thiazole derivatives similar to this compound:
- A study highlighted the synthesis of various aminothiazoles and their evaluation against M. tuberculosis, showing that certain analogs achieved MIC values below 0.1 µM .
- Another investigation into kinase inhibitors revealed that modifications similar to those found in this compound could selectively inhibit ROCK pathways, demonstrating potential therapeutic benefits across a range of diseases .
Mechanism of Action
The mechanism of action of N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can activate or inhibit biochemical pathways and enzymes, while the tributylstannyl group may enhance its reactivity and binding affinity. These interactions can lead to various biological effects, including the modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-acetamide derivatives are a versatile class of molecules with varied substituents influencing their chemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thiazole-Acetamide Derivatives
Key Observations
Structural Variations and Reactivity :
- The tributylstannyl group in the target compound distinguishes it from analogs with aromatic or heterocyclic substituents. This group enhances lipophilicity and reactivity in cross-coupling reactions, making it valuable in synthetic chemistry .
- Compounds like SirReal2 and TASP0415914 feature bulky substituents (naphthalenylmethyl, oxadiazolyl-piperidinyl) that likely enhance target binding specificity, as seen in their enzyme inhibition profiles .
Biological Activities: SirReal2 and TASP0415914 demonstrate high selectivity for SIRT2 and PI3Kγ, respectively, underscoring the role of substituent bulk and polarity in modulating enzyme interactions . Compound 6a and N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide highlight the importance of phenolic groups (e.g., 4-hydroxyphenyl) in COX inhibition and antimicrobial activity . The absence of direct toxicity data for the tributylstannyl compound is notable; organotin derivatives are often associated with higher toxicity compared to purely organic analogs .
Therapeutic Applications: Milpecitinib exemplifies veterinary applications, targeting Janus kinases to reduce inflammation . Antiviral derivatives like Pritelivir (N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide) demonstrate the versatility of sulfonamide and pyridinyl groups in herpesvirus inhibition .
Biological Activity
N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide is a compound that has attracted attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological activities. The tributylstannyl group enhances its reactivity and binding affinity to various biomolecules. This unique combination of structural elements contributes to its potential efficacy in medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole moiety can modulate biochemical pathways and enzyme activities, while the tributylstannyl group may facilitate enhanced interactions with cellular components. This dual action can lead to:
- Inhibition or activation of enzymes : The compound may influence enzyme kinetics by altering substrate binding.
- Modulation of signaling pathways : It can affect cellular signaling cascades, potentially leading to therapeutic effects in various diseases.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against pathogens such as Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the sub-micromolar range .
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| This compound | M. tuberculosis | < 0.70 |
| 2-Aminothiazoles | M. tuberculosis | 4.5 |
Potential Therapeutic Applications
The compound is being investigated for its role in drug development, particularly in targeting diseases characterized by dysregulated cellular processes. Its potential applications include:
- Cancer therapy : By modulating pathways involved in cell proliferation and apoptosis.
- Neurodegenerative diseases : Targeting specific enzymes involved in neuroinflammation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thiazole derivatives for various biological activities:
- Synthesis of Thiazole Derivatives : A study synthesized a series of thiazole derivatives, including this compound, and evaluated their antibacterial properties against M. tuberculosis. The results indicated that modifications at specific positions on the thiazole ring significantly affected antimicrobial activity .
- Inhibition Studies : Another investigation assessed the inhibition of neutral sphingomyelinase 2 (nSMase2) by compounds related to thiazoles. These studies highlighted the importance of structural modifications in enhancing inhibitory potency against nSMase2, which is implicated in Alzheimer’s disease .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Stille coupling reactions. For example, the tributylstannyl group can be introduced via palladium-catalyzed cross-coupling between a halogenated thiazole precursor (e.g., 5-bromo-1,3-thiazol-2-yl acetamide) and tributyltin reagents. Key intermediates include halogenated thiazole derivatives and tin-organometallic precursors. Reaction optimization may focus on solvent choice (e.g., DMF or THF), temperature, and catalyst loading (e.g., Pd(PPh₃)₄) to improve yields .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the acetamide moiety and thiazole ring substitution patterns.
- 119Sn NMR : Essential for verifying the presence and coordination of the tributylstannyl group.
- IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches.
- X-ray Crystallography : Resolves 3D molecular geometry and Sn-C bonding parameters, though challenges may arise due to the compound’s sensitivity to air/moisture .
Q. What standard assays evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with sulfur-containing enzymes (e.g., sirtuins) via fluorometric or colorimetric methods.
- Cellular Uptake Studies : Use radiolabeled tin (e.g., ¹¹⁹Sn) or fluorescent tagging to assess permeability.
- Antimicrobial Screening : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for target specificity?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., SIRT2) using software like AutoDock Vina. Adjust substituents on the thiazole ring to enhance hydrophobic interactions.
- QSAR Studies : Correlate structural features (e.g., tin electronegativity, steric bulk) with activity data to predict analogs with improved efficacy.
- MD Simulations : Assess stability of tin-protein complexes over time, identifying potential decomposition pathways .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Batch Reprodubility Checks : Ensure consistent synthesis protocols (e.g., purity >95% via HPLC) and storage conditions (e.g., inert atmosphere for tin stability).
- Assay Standardization : Use internal controls (e.g., known inhibitors like SirReal2 ) to calibrate enzymatic activity measurements.
- Meta-Analysis : Compare data across studies while accounting for variables like cell line heterogeneity or solvent effects (e.g., DMSO concentration) .
Q. How can crystallographic refinement address challenges in resolving the tributylstannyl group’s geometry?
- Methodological Answer :
- High-Resolution Data Collection : Use synchrotron radiation to improve signal-to-noise ratios for heavy atoms (Sn).
- SHELXL Refinement : Apply anisotropic displacement parameters for tin and adjacent atoms. Constraints may be needed for disordered tributyl groups.
- Twinned Data Handling : Employ SHELXD or OLEX2 to deconvolute overlapping reflections in cases of crystal twinning .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
